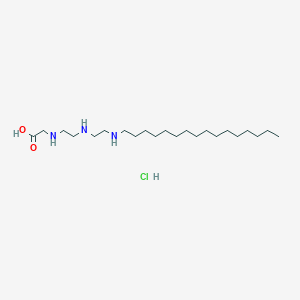
Hexadecylaminoethylaminoethylglycine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecylaminoethylaminoethylglycine monohydrochloride is a chemical compound with the molecular formula C22H48ClN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a long hexadecyl chain, making it useful in various biochemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexadecylaminoethylaminoethylglycine monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of Hexadecylamine: Hexadecylamine is synthesized through the reduction of hexadecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Formation of Aminoethylaminoethylglycine: This intermediate is prepared by reacting glycine with ethylenediamine under controlled conditions.
Coupling Reaction: The final step involves coupling hexadecylamine with aminoethylaminoethylglycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form hexadecylaminoethylaminoethylglycine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecylaminoethylaminoethylglycine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
Hexadecylaminoethylaminoethylglycine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cosmetics and personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of hexadecylaminoethylaminoethylglycine monohydrochloride involves its interaction with cell membranes. The long hexadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecyltrimethylammonium bromide: Another surfactant with a similar long alkyl chain but different functional groups.
Dodecylamine: A shorter-chain amine with similar properties but lower hydrophobicity.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Uniqueness
Hexadecylaminoethylaminoethylglycine monohydrochloride is unique due to its combination of a long hydrophobic chain and multiple amino groups, making it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
21938-00-1 |
|---|---|
Molekularformel |
C22H48ClN3O2 |
Molekulargewicht |
422.1 g/mol |
IUPAC-Name |
2-[2-[2-(hexadecylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C22H47N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20-25-21-22(26)27;/h23-25H,2-21H2,1H3,(H,26,27);1H |
InChI-Schlüssel |
IJXJQOXIQYMIEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNCCNCCNCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


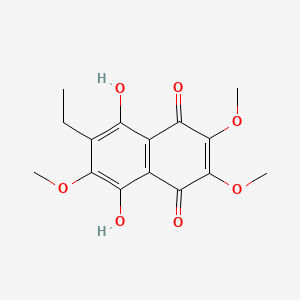

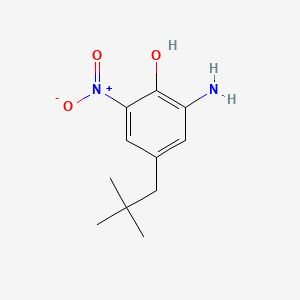
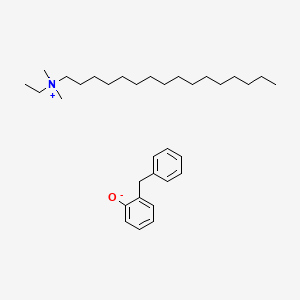
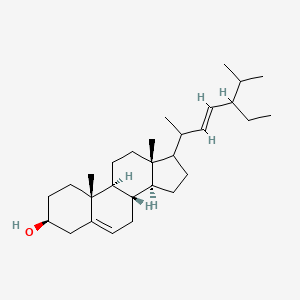
![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)
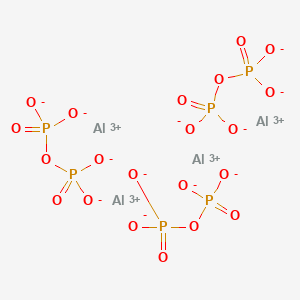

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)




